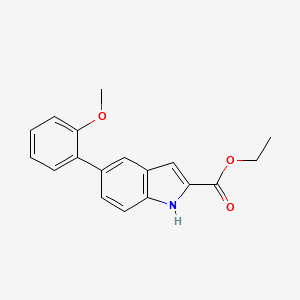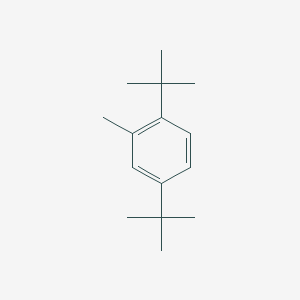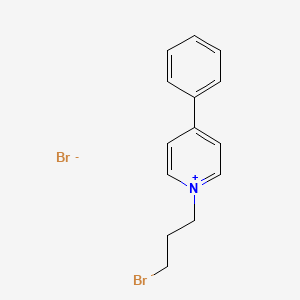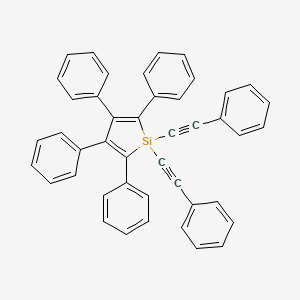![molecular formula C16H20O2 B14225691 Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- CAS No. 820211-69-6](/img/structure/B14225691.png)
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- is a chemical compound with the molecular formula C16H20O2 It is a derivative of ethanedione, featuring a phenyl group and a substituted cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of phenylmagnesium bromide with a suitable cyclopentanone derivative, followed by oxidation to form the desired ethanedione compound. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran, and the process may require temperature control to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The phenyl and cyclopentyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted phenyl or cyclopentyl derivatives.
Scientific Research Applications
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity and molecular interactions help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Ethanedione, diphenyl-: A similar compound with two phenyl groups instead of a substituted cyclopentyl ring.
Ethanedione, (4-methylphenyl)phenyl-: Features a methyl-substituted phenyl group.
Uniqueness
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the substituted cyclopentyl ring differentiates it from other ethanedione derivatives, potentially leading to unique reactivity and applications.
Properties
CAS No. |
820211-69-6 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-phenyl-2-[(1S,3S)-2,2,3-trimethylcyclopentyl]ethane-1,2-dione |
InChI |
InChI=1S/C16H20O2/c1-11-9-10-13(16(11,2)3)15(18)14(17)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3/t11-,13+/m0/s1 |
InChI Key |
PWWSHBVUSXGZLG-WCQYABFASA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C1(C)C)C(=O)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCC(C1(C)C)C(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)



![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)

![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)

![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)
